N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-19-7-5-8-20(17-19)24(28)25-18-22(23-11-6-16-29-23)27-14-12-26(13-15-27)21-9-3-2-4-10-21/h2-11,16-17,22H,12-15,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJADCUWKMYRISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine ring: This step involves the reaction of an appropriate amine with a dihaloalkane, followed by cyclization.
Coupling of the furan and piperazine rings: This is typically done through a nucleophilic substitution reaction.
Attachment of the benzamide group: This final step involves the reaction of the intermediate compound with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperazine ring can be reduced to form piperidines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and either activate or inhibit its signaling pathway, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, the piperazine ring offers flexibility and potential for hydrogen bonding, and the benzamide group contributes to its overall hydrophobicity and potential for receptor binding.
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems.
- Aromatic Amide Group : Enhances the lipophilicity and biological activity.
The molecular formula is , indicating a complex structure that allows for diverse interactions within biological systems.
The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems, particularly:
- Serotonin Receptors : Preliminary studies suggest that the compound may influence serotonin pathways, which are crucial for mood regulation and anxiety management.
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and acetylcholine. The ability to interact with these systems suggests potential applications in treating mood disorders and neurodegenerative conditions.
Case Studies and Research Findings
- Neurodegenerative Disease Applications :
-
Receptor Antagonism :
- Research has shown that derivatives of this compound exhibit antagonistic effects on α1 adrenergic receptors, which could lead to therapeutic applications in managing hypertension and other cardiovascular conditions.
- Analgesic Properties :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Reagent Selection : Use acetonitrile as a solvent with potassium carbonate (K₂CO₃) as a base to facilitate alkylation .
- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for activating intermediates like 4-(chloromethyl)-N-substituted benzamides .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track reaction progress .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, acetonitrile, reflux (4–5 hrs) | 65–75 | 90–95 |
| Purification | Aqueous Na₂CO₃ (pH 9–10), HCl acidification | 70–80 | >98 |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., furan protons at δ 6.2–6.4 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., m/z 488.6 [M+H]⁺ observed in analogs) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of analogs (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases, GPCRs) .
- Structural Comparison : Overlay analogs’ 3D structures (via X-ray crystallography or docking) to identify critical binding motifs .
- Data Contradiction Example :
- Antimicrobial Activity : Analog A shows MIC = 8 µg/mL against S. aureus but no effect on E. coli .
- Anticancer Activity : Same analog exhibits IC₅₀ = 12 µM in HeLa cells but >100 µM in normal fibroblasts .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptor (PDB ID: 6WGT). Prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
- SAR Analysis : Modify substituents (e.g., furan vs. thiophene) and calculate binding energy differences .
Q. What experimental designs mitigate off-target effects in in vivo studies of this compound?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography with immobilized compound to identify unintended protein binders .
- Metabolite Tracking : LC-MS/MS to detect hepatic metabolites (e.g., hydroxylated derivatives) that may interact with cytochrome P450 enzymes .
- Negative Controls : Include analogs lacking the 4-phenylpiperazine moiety to isolate pharmacophore contributions .
Methodological Notes
- Synthesis Challenges : Impurities often arise from incomplete alkylation; optimize reaction time and stoichiometry (1:1.2 molar ratio of amine to electrophile) .
- Biological Assays : Pre-saturate assay buffers with DMSO (<0.1%) to prevent compound aggregation .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
